methyl 2-(1-methanesulfonylpiperidine-2-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

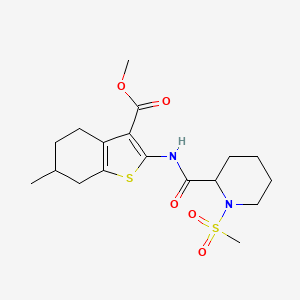

Methyl 2-(1-methanesulfonylpiperidine-2-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound featuring a benzothiophene core substituted with a methyl group at position 6 and a methyl ester at position 2. The structure is further modified by a 1-methanesulfonylpiperidine-2-amido group at position 3. This compound’s complexity arises from the integration of a sulfonamide-linked piperidine ring, which introduces conformational rigidity and polar functionality.

Properties

IUPAC Name |

methyl 6-methyl-2-[(1-methylsulfonylpiperidine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5S2/c1-11-7-8-12-14(10-11)26-17(15(12)18(22)25-2)19-16(21)13-6-4-5-9-20(13)27(3,23)24/h11,13H,4-10H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQQFBCZJVHHSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3CCCCN3S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(1-methanesulfonylpiperidine-2-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a benzothiophene core, a methanesulfonylpiperidine moiety, and a carboxylate functional group. This compound has been investigated for its biological activity, particularly as an inhibitor of metalloproteinases and its potential applications in cancer therapy.

Chemical Structure

The molecular formula of the compound is C₁₈H₁₉N₃O₄S. The structural features include:

- Benzothiophene Core : Provides aromatic stability and interaction with biological targets.

- Methanesulfonylpiperidine Moiety : Enhances solubility and bioavailability.

- Carboxylate Functional Group : Implicated in binding interactions with metalloproteinases.

The primary mechanism of action for this compound involves its interaction with metalloproteinases (MMPs), which are critical in extracellular matrix remodeling and various disease processes. Inhibition of MMPs can lead to reduced tumor invasion and metastasis.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity. A study reported an IC50 value indicating effective cytotoxicity against MCF-7 breast cancer cells. The compound induced apoptosis and necrosis, as evidenced by flow cytometry assessments.

| Compound | IC50 (µM) | Mechanism | Cell Line |

|---|---|---|---|

| Tested Compound | 23.2 | Induces apoptosis and necrosis | MCF-7 |

Apoptosis Induction

The compound's ability to induce apoptosis was confirmed through FITC/Annexin-V-FITC/PI assays. Results indicated a significant increase in early and late apoptotic cell populations compared to untreated controls.

Cell Cycle Analysis

Flow cytometry analysis revealed that the compound causes G2/M phase arrest, which may contribute to its antiproliferative effects. The results showed a notable increase in cell population distribution at G2/M phase post-treatment.

Case Studies

- Study on MCF-7 Cells : The compound demonstrated a marked reduction in cell viability (26.86%) after 48 hours of treatment. This study highlighted the dual mechanism of action involving both apoptosis and necrosis.

- In Vivo Studies : Additional studies on murine models indicated that treatment with the compound led to significant improvements in hematological parameters, suggesting potential benefits in mitigating chemotherapy-induced myelosuppression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Below is a comparative analysis with structurally related compounds:

Key Differences and Implications

Sulfonamides are known for their metabolic stability and enzyme-inhibitory properties, as seen in herbicides and protease inhibitors . The methyl ester at position 3 may offer different hydrolysis kinetics compared to ethyl esters (e.g., in ), affecting bioavailability.

Substituent Effects: The 6-methyl group in the target compound provides steric hindrance distinct from the 6-phenyl () or 6-tert-pentyl () groups. The piperidine ring introduces conformational constraints, which could enhance selectivity in biological interactions compared to flexible alkyl chains (e.g., propyl in ).

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (~424.5 g/mol) and polar sulfonamide group likely increase water solubility relative to analogs like (287.38 g/mol) or (295.44 g/mol). This could improve pharmacokinetic profiles in drug design.

Research Findings and Data Gaps

While the provided evidence lacks direct studies on the target compound, inferences can be drawn from analogs:

- Bioactivity : Sulfonamide-containing compounds (e.g., metsulfuron-methyl in ) exhibit herbicidal activity, implying the target compound may share similar mechanisms.

- Functional Diversity : The concept of functional diversity in molecular mixtures highlights how substituent variations (e.g., sulfonamide vs. amine) could diversify reactivity profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

- Methodology : Multi-step synthesis involving piperidine sulfonylation, benzothiophene carboxylation, and coupling reactions. Key steps include:

- Sulfonylation : React piperidine derivatives with methanesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine base) .

- Coupling : Use carbodiimide coupling agents (e.g., EDC/HOBt) to attach the sulfonylated piperidine to the benzothiophene scaffold.

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (e.g., methanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .

Q. How should researchers characterize the compound’s structural integrity?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : Assign peaks using - and -NMR to confirm sulfonamide and ester functionalities. Look for key signals: methanesulfonyl (δ ~3.0 ppm, singlet) and tetrahydrobenzothiophene protons (δ 1.5–2.8 ppm, multiplet) .

- X-ray crystallography : Resolve crystal structure to validate stereochemistry (e.g., piperidine ring conformation) .

- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] at m/z ~465) .

Q. What solvent systems are optimal for solubility studies?

- Methodology : Screen solubility in polar (DMSO, methanol) and nonpolar (dichloromethane, hexane) solvents. For aqueous solubility:

- Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 to enhance dispersion.

- Quantify via UV-Vis spectroscopy (calibration curve at λ = 270–300 nm) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral centers in the molecule?

- Methodology : Employ asymmetric catalysis or chiral auxiliaries:

- Catalysis : Use Sharpless epoxidation or Evans’ oxazaborolidine catalysts to control stereochemistry at the piperidine C2 position .

- Chiral HPLC : Separate enantiomers using a Chiralpak IA column (heptane/isopropanol, 90:10) and validate enantiomeric excess (ee) via circular dichroism (CD) .

Q. What experimental designs are suitable for assessing environmental stability and degradation pathways?

- Methodology : Adapt long-term environmental fate studies (e.g., Project INCHEMBIOL):

- Hydrolysis : Expose the compound to pH 3–10 buffers at 25°C and 50°C. Monitor degradation via LC-MS/MS for sulfonamide cleavage or ester hydrolysis .

- Photolysis : Use UV light (λ = 254 nm) in aqueous solutions; quantify degradation products (e.g., benzothiophene derivatives) .

- Statistical design : Apply split-plot designs (as in randomized block experiments) to assess interactions between variables (e.g., pH, temperature) .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodology : Conduct systematic meta-analysis:

- Data harmonization : Normalize assay conditions (e.g., cell lines, IC protocols) using guidelines from standardized databases.

- Orthogonal assays : Validate activity via both in vitro (e.g., kinase inhibition) and in silico (molecular docking against PI3K/AKT pathways) approaches .

- Error analysis : Use ANOVA to identify variability sources (e.g., batch-to-batch purity differences) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs?

- Methodology : Synthesize derivatives with modifications to:

- Sulfonamide group : Replace methanesulfonyl with trifluoromethanesulfonyl to assess electron-withdrawing effects.

- Benzothiophene core : Introduce substituents (e.g., halogens) at position 6 to evaluate steric impacts .

- Assay design : Test analogs in dose-response curves (0.1–100 µM) against cancer cell lines (e.g., MCF-7) using MTT assays. Correlate activity with logP values calculated via HPLC retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.